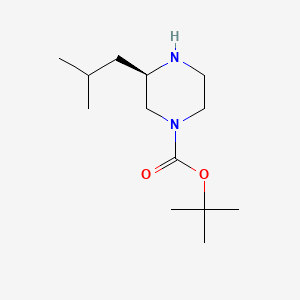

(R)-1-Boc-3-isobutyl-piperazine

描述

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of approved drugs and biologically active compounds. nih.govmdpi.com The unique physicochemical properties of the piperazine moiety contribute to its prevalence in drug design. These properties include its ability to improve the aqueous solubility and pharmacokinetic profile of a drug candidate. nih.gov

The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the introduction of various substituents that can interact with biological targets. mdpi.com This versatility enables medicinal chemists to fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, and metabolic stability. The piperazine scaffold is a core component in drugs with a broad spectrum of activities, including anticancer, antiviral, and antipsychotic agents. nih.gov

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Strategy and Molecular Design

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly for amines. chemicalbook.com In the context of (R)-1-Boc-3-isobutyl-piperazine, the Boc group serves to temporarily block the reactivity of one of the piperazine nitrogens. This protection is crucial for achieving selective chemical transformations at the other nitrogen atom or at other positions on the molecule.

The Boc group is favored for its ease of introduction and its stability under a variety of reaction conditions. Importantly, it can be readily removed under acidic conditions, which are typically mild enough to not affect other sensitive functional groups within the molecule. This orthogonality allows for a stepwise and controlled synthesis of complex molecules. The presence of the Boc group in this compound thus provides a strategic handle for synthetic chemists to elaborate the molecule into more complex structures. chemicalbook.com

Enantiomeric Purity and Chiral Considerations in Pharmaceutical Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmaceutical sciences. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Consequently, regulatory agencies worldwide increasingly favor the development of single-enantiomer drugs. The use of enantiomerically pure starting materials, such as this compound, is therefore of paramount importance. By starting with a defined stereochemistry, chemists can ensure that the final drug product is also enantiomerically pure, leading to a more specific and safer therapeutic agent. The synthesis of such chiral building blocks often involves asymmetric synthesis or chiral resolution techniques to isolate the desired enantiomer. nih.gov

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647562 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-61-0 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of (R)-1-Boc-3-isobutyl-piperazine. These techniques provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR for regiochemistry and Boc-group integrity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of the atoms, the regiochemistry of the isobutyl group at the C-3 position of the piperazine (B1678402) ring, and the integrity of the tert-butyloxycarbonyl (Boc) protecting group.

In a typical ¹H NMR spectrum, the protons of the isobutyl group would exhibit characteristic splitting patterns and chemical shifts. The methine proton adjacent to the chiral center would appear as a multiplet, while the methylene (B1212753) and methyl protons would also have distinct signals. The protons on the piperazine ring would show complex multiplets due to their diastereotopic nature arising from the chiral center. The large singlet corresponding to the nine equivalent protons of the Boc group is a key indicator of its presence and integrity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Boc-group (CH₃)₃C- | ~1.45 (s, 9H) | ~28.4 |

| Boc-group -C=O | - | ~79.5 |

| Piperazine ring CH₂ | ~2.5 - 4.0 (m) | ~40 - 55 |

| Piperazine ring CH | ~2.8 - 3.2 (m) | ~50 - 60 |

| Isobutyl-group -CH₂- | ~1.2 - 1.5 (m, 2H) | ~40 - 45 |

| Isobutyl-group -CH- | ~1.6 - 1.9 (m, 1H) | ~24 - 28 |

| Isobutyl-group -CH₃ | ~0.9 (d, 6H) | ~22 - 24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry for molecular integrity)

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₃H₂₆N₂O₂).

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation patterns can also provide structural information. For instance, a characteristic loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu) from the molecular ion is often observed in the mass spectra of Boc-protected amines.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 243.2067 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 187.1441 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 143.1543 | Loss of the Boc group |

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid or formic acid), can effectively separate the target compound from non-polar and polar impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. For reliable quantification, a reference standard of known purity is used to create a calibration curve.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), can also be employed for purity analysis, particularly for assessing volatile impurities. Given the relatively high boiling point of this compound, a high-temperature GC method with a suitable capillary column would be necessary. GC can be particularly useful for detecting residual solvents from the synthesis process.

Stereochemical Analysis and Absolute Configuration Determination

Ensuring the enantiomeric purity and confirming the absolute configuration of this compound is of utmost importance, especially in a pharmaceutical context.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines and their derivatives. By comparing the retention time of the sample to that of a known standard of the (S)-enantiomer, the enantiomeric excess (e.e.) of the (R)-enantiomer can be accurately determined.

The determination of the absolute configuration can be achieved through several methods. X-ray crystallography of a suitable single crystal of the compound or a derivative provides unambiguous proof of the three-dimensional arrangement of the atoms. In the absence of a suitable crystal, spectroscopic methods such as Vibrational Circular Dichroism (VCD) can be used. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for the (R)-configuration, the absolute stereochemistry can be confirmed.

Chiral Chromatography (Conceptual)

Chiral chromatography is an essential technique for the separation and quantification of enantiomers. Given that the biological effects of chiral molecules can differ significantly between enantiomers, establishing the enantiomeric purity of a substance like this compound is a critical step in its development. nih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

The conceptual approach to developing a chiral chromatography method for this compound would involve several key steps:

Column Selection: The choice of the CSP is paramount. For piperazine derivatives, polysaccharide-based columns, such as those from the Daicel ChiralPak series (e.g., IA, IB, IC), are often effective. nih.gov These CSPs are known for their broad applicability in separating a wide range of chiral compounds.

Mobile Phase Optimization: The separation is fine-tuned by adjusting the mobile phase composition. A typical starting point for screening involves a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol. nih.govunl.pt The ratio of these solvents is varied in a gradient or isocratic manner to achieve optimal separation (resolution) between the enantiomeric peaks.

Detection: Detection is commonly performed using a UV detector, as the Boc-protecting group and the piperazine ring may possess sufficient chromophores. nih.gov Wavelengths such as 230 nm and 254 nm are often screened for the best response. nih.gov

Method Validation: Once separation is achieved, the method is validated to ensure its accuracy, precision, and linearity over a desired concentration range. This confirms its reliability for determining the enantiomeric excess (e.e.) of a sample.

In a research context, this technique would be used to confirm that a synthetic route, designed to be stereoselective, has indeed produced the desired (R)-enantiomer with high purity and that no racemization has occurred during the synthesis or purification steps. nih.gov

Table 1: Conceptual Parameters for Chiral HPLC Method Development

| Parameter | Description | Example |

| Instrument | High-Performance Liquid Chromatography (HPLC) system | Automated system with a column-switching array nih.gov |

| Chiral Column | Stationary phase containing a chiral selector | Daicel ChiralPak IA, IB, or AD-H nih.govunl.pt |

| Mobile Phase | A mixture of solvents to elute the compound | Heptane/Ethanol or Hexane/Isopropanol nih.govunl.pt |

| Elution Mode | Isocratic (constant solvent ratio) or Gradient (varying ratio) | Linear gradient from 95:5 to 10:90 Heptane:Ethanol nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column | 0.4 - 1.0 mL/min nih.govunl.pt |

| Detection | Method for visualizing the separated enantiomers | UV detection at 254 nm nih.govunl.pt |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. researchgate.net

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable structural information. While specific crystallographic data for this exact compound is not publicly available, the analysis of structurally similar Boc-protected piperidine (B6355638) or piperazine macrocycles demonstrates the utility of this technique. researchgate.netnih.gov

The key insights that would be gained from an X-ray crystal structure of this compound include:

Absolute Configuration: It would definitively confirm the (R) configuration at the chiral center (C-3), providing unequivocal proof of the stereochemistry.

Conformation: The analysis would reveal the preferred conformation of the piperazine ring, which typically adopts a chair-like geometry. It would also show the precise orientation of the bulky isobutyl and Boc groups. researchgate.net

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state through forces like hydrogen bonds or van der Waals interactions.

This structural information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme or receptor, and for guiding further drug design efforts. rsc.org

Table 2: Potential Structural Data from X-ray Crystallography

| Structural Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds, confirming the molecular connectivity. |

| Torsional Angles | The rotation around bonds, defining the overall conformation of the piperazine ring and its substituents. researchgate.net |

| Absolute Stereochemistry | Unambiguous assignment of the (R) or (S) configuration at the chiral center. |

Computational Chemistry and Molecular Modeling

In Silico Screening and Virtual Ligand Design

(R)-1-Boc-3-isobutyl-piperazine serves as a valuable starting scaffold in in silico screening and virtual ligand design. Its structure contains several key features for elaboration: a chiral center at the C3 position, a lipophilic isobutyl group, and a Boc-protected piperazine (B1678402) ring. The piperazine moiety is a common heterocycle in approved drugs, often used as a scaffold to orient pharmacophoric groups correctly for interaction with biological macromolecules. mdpi.com

Virtual libraries can be generated by computationally modifying the this compound core. These modifications can include:

Deprotection and N-functionalization: Removal of the tert-butoxycarbonyl (Boc) protecting group to reveal a secondary amine, which can then be functionalized with a wide array of substituents to explore interactions with a target protein.

Modification of the C3-substituent: The isobutyl group can be replaced with other alkyl or aryl groups to probe the size and nature of a hydrophobic binding pocket.

Introduction of further substituents: Other positions on the piperazine ring can be substituted to optimize secondary interactions and physicochemical properties.

These virtual libraries are then screened against three-dimensional structures of biological targets (e.g., enzymes, receptors) to identify potential lead compounds with high predicted binding affinity and selectivity. This approach accelerates the discovery process by prioritizing the synthesis of compounds with a higher probability of success. The use of piperazine derivatives as key intermediates is well-established in the synthesis of compounds targeting a range of biological systems. chemicalbook.comresearchgate.net

Table 1: Conceptual Virtual Ligand Design Strategy from this compound

| Scaffold Position | Modification Strategy | Rationale | Potential Target Class |

|---|---|---|---|

| N1-amine (post-deprotection) | Acylation, Alkylation, Reductive Amination | Introduce key pharmacophoric elements (H-bond donors/acceptors, aromatic groups) to interact with receptor sites. | GPCRs, Kinases, Proteases |

| C3-isobutyl group | Vary alkyl chain length/branching (e.g., isopropyl, methyl) | Modulate lipophilicity and van der Waals contacts within a hydrophobic pocket. | Kinase hinge regions, GPCR transmembrane domains |

| Piperazine Ring | Introduction of oxo groups or additional substituents | Fine-tune solubility, polarity, and conformational rigidity. | Various enzyme active sites |

Molecular Docking and Binding Mode Predictions (Conceptual, derived from SAR and target engagement)

Molecular docking simulations can predict the preferred orientation and interaction patterns of a ligand within a protein's binding site. For a molecule derived from this compound (after deprotection and further substitution), docking studies would be essential to hypothesize its binding mode.

Conceptually, the different parts of the molecule would play distinct roles:

Piperazine Ring: The nitrogen atoms of the piperazine ring are capable of forming crucial hydrogen bonds or ionic interactions with polar residues (e.g., aspartate, serine, backbone carbonyls) in a binding pocket.

Isobutyl Group: This non-polar group would likely be oriented towards a hydrophobic sub-pocket, forming favorable van der Waals interactions with non-polar amino acid residues such as valine, leucine, and isoleucine.

(R)-Stereocenter: The specific (R)-configuration at the C3 position rigidly defines the spatial projection of the isobutyl group relative to the rest of the scaffold. This stereochemistry is critical for achieving a precise, low-energy fit into a chiral binding site, as an incorrect enantiomer would likely lead to steric clashes and a loss of affinity.

Table 2: Hypothetical Binding Mode Interactions for a Ligand Derived from this compound

| Ligand Moiety | Predicted Interaction Type | Potential Interacting Residues (Hypothetical Target) |

|---|---|---|

| Isobutyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Piperazine N1 (Substituted) | Hydrogen Bond, Aromatic Stacking | Tyrosine, Aspartate, Glutamate |

| Piperazine N4 | Hydrogen Bond / Ionic Interaction | Serine, Threonine, Aspartic Acid |

| (R)-Chiral Center | Stereospecific Fit | Defines overall orientation in a chiral pocket |

Quantitative Structure-Activity Relationship (QSAR) Analysis (Conceptual, derived from SAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A conceptual QSAR study for derivatives of this compound would involve synthesizing a library of analogues and testing their activity against a specific biological target.

The key structural features, or "descriptors," that would be systematically varied and analyzed include:

Steric Descriptors: The size and shape of the substituent at the C3 position (e.g., comparing isobutyl, isopropyl, methyl, and larger groups).

Electronic Descriptors: The electronic properties of substituents on the N1-aryl group (if present), described by Hammett constants, influencing electrostatic interactions.

By analyzing how these descriptors correlate with biological activity (e.g., IC₅₀), a predictive QSAR model could be built. For instance, such a model might reveal that optimal activity is achieved with a C3-substituent of a specific size and a certain degree of lipophilicity, guiding the design of more potent compounds.

Table 3: Conceptual QSAR Descriptors for (R)-Piperazine Analogs

| Descriptor Type | Molecular Feature Varied | Example Variation | Predicted Impact on Activity |

|---|---|---|---|

| Steric (e.g., Molar Refractivity) | C3-substituent | Isobutyl vs. Methyl | A larger group may enhance van der Waals forces but could cause steric hindrance if the pocket is small. |

| Hydrophobic (e.g., cLogP) | C3-substituent & N1-substituent | Isobutyl vs. Hydroxymethyl | Increased lipophilicity can improve membrane permeability and hydrophobic interactions, but may decrease solubility. |

| Electronic (e.g., Hammett constant) | Substituent on an N1-Aryl group | Electron-withdrawing vs. Electron-donating group | Modulates the strength of hydrogen bonding or π-π interactions with the target. |

Conformational Analysis and Stereochemical Impact on Biological Activity (Conceptual)

The three-dimensional shape (conformation) of a molecule is paramount to its biological function. The piperazine ring typically adopts a low-energy chair conformation. For this compound, the bulky Boc group and the isobutyl group will have preferred orientations to minimize steric strain. The isobutyl group is expected to favor an equatorial position on the piperazine chair to avoid unfavorable steric interactions.

Stereochemistry plays a pivotal role in biological activity, as drug targets are chiral. mdpi.com The (R)-configuration at C3 is critical because it dictates the precise three-dimensional arrangement of the isobutyl group. Its enantiomer, (S)-1-Boc-3-isobutyl-piperazine, would present the isobutyl group in the opposite direction. manchesterorganics.com This difference can lead to vastly different biological outcomes: one enantiomer might bind with high affinity to a receptor, while the other binds weakly or not at all, or may even interact with a different target. Therefore, the use of an enantiomerically pure building block like this compound is essential for developing selective and effective therapeutic agents.

Future Research Directions and Therapeutic Potential

Development of Novel Derivatizations for Enhanced Bioactivity and Selectivity

The development of novel derivatives from the (R)-1-Boc-3-isobutyl-piperazine core is a primary avenue for enhancing its bioactivity and selectivity towards specific biological targets. The piperazine (B1678402) scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. rsc.org However, much of the explored chemical space for piperazines involves N1 and N4 substitutions, leaving the potential of carbon-substituted piperazines like the title compound largely untapped. rsc.org

Future derivatization strategies will likely focus on several key areas:

Modification of the N4-Position: The free secondary amine at the N4 position, after deprotection of the Boc group, is a prime site for modification. Researchers can introduce a wide array of substituents through techniques like N-alkylation, N-arylation, and acylation to modulate the compound's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, the introduction of aryl or heteroaryl groups can lead to interactions with specific receptor pockets, enhancing potency and selectivity.

Functionalization of the Isobutyl Group: The isobutyl group at the C3 position contributes to the molecule's lipophilicity and spatial arrangement. Modifications at this site, though more synthetically challenging, could lead to novel interactions with target proteins.

Introduction of Additional Functional Groups: Strategic placement of hydrogen bond donors and acceptors, or other functional groups on the piperazine ring or its substituents, can fine-tune the binding affinity and selectivity. For example, the introduction of hydroxyl or carboxyl groups can create new hydrogen bonding opportunities with a target enzyme or receptor.

A recent study on pyrimidinyl-piperazine carboxamide derivatives highlighted the importance of stereochemistry, with S-configurations at the chiral center showing up to 5-fold higher activity than the corresponding R-configurations for α-glucosidase inhibition. nih.govnih.gov This underscores the critical need to maintain and leverage the (R)-configuration of the isobutyl-substituted chiral center in this compound during derivatization to achieve optimal biological activity.

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Derivatization Strategy | Rationale for Enhanced Bioactivity/Selectivity |

| N4-Position (post-Boc deprotection) | N-Arylation/Heteroarylation | Introduce specific interactions with receptor pockets. |

| N4-Position (post-Boc deprotection) | N-Alkylation with functionalized alkyl chains | Modulate lipophilicity and introduce additional binding motifs. |

| N4-Position (post-Boc deprotection) | Acylation/Sulfonylation | Form amides/sulfonamides to alter electronic properties and H-bonding capacity. |

| Isobutyl Group | Introduction of polar functional groups | Improve solubility and create new interaction points. |

| Piperazine Ring | Further substitution (if synthetically feasible) | Explore uncharted chemical space and optimize spatial arrangement. rsc.org |

Exploration of New Therapeutic Areas and Disease Models

The piperazine nucleus is a versatile scaffold found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders. rsc.orgnih.gov Derivatives of chiral piperazines have shown promise in various therapeutic areas, suggesting a broad potential for novel analogs of this compound.

Potential therapeutic areas for exploration include:

Oncology: Piperazine derivatives have been successfully developed as anticancer agents. mdpi.com For example, some piperazine-containing compounds act as kinase inhibitors, a crucial class of oncology drugs. nih.gov The design of novel this compound derivatives could lead to potent and selective inhibitors of kinases implicated in cancer progression. In silico studies have already demonstrated the potential of piperazine derivatives as PARP-1 inhibitors for cancer therapy. acs.org

Neuroscience: The piperazine moiety is a common feature in drugs acting on the central nervous system. nih.gov Novel thiazolylhydrazine-piperazine and 1,2,4-triazole-piperazine derivatives have been designed and synthesized as selective monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurological disorders. nih.govnih.gov The specific stereochemistry of this compound could be exploited to develop selective ligands for CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, potentially leading to new treatments for depression, anxiety, or psychosis. chemicalbook.comrsc.org

Infectious Diseases: Chiral piperazine derivatives have been investigated for their activity against various pathogens. For instance, they have been explored as anti-HIV agents. jgtps.com The development of new derivatives could yield novel antibacterial, antifungal, or antiviral agents.

Metabolic Diseases: Recent research has shown that chiral pyrimidinyl-piperazine carboxamides can be potent α-glucosidase inhibitors, a target for type 2 diabetes. nih.govnih.gov This opens up the possibility of developing derivatives of this compound for the management of metabolic disorders.

The evaluation of these new derivatives will necessitate the use of relevant in vitro and in vivo disease models. For example, various cancer cell lines can be used to screen for antiproliferative activity, while animal models of neurological disorders can assess behavioral effects. ambeed.comresearchgate.net

Advances in Sustainable Synthesis and Process Chemistry for Piperazine Scaffolds

The industrial-scale production of chiral piperazine derivatives requires efficient, cost-effective, and environmentally friendly synthetic methods. Recent advances in catalysis and process chemistry offer promising routes for the sustainable synthesis of scaffolds like this compound.

Key areas of progress include:

Asymmetric Synthesis: The development of catalytic asymmetric synthesis methods is crucial for producing enantiomerically pure chiral compounds. rsc.orgfrontiersin.orgscilit.com Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and iridium-catalyzed hydrogenation of activated pyrazines have emerged as powerful techniques for the synthesis of chiral piperazines with high enantioselectivity. acs.orgdicp.ac.cnrsc.org These methods could be adapted for the synthesis of this compound, avoiding the need for classical resolution techniques which are often inefficient.

Green Chemistry Approaches: There is a growing emphasis on developing "greener" synthetic processes in the pharmaceutical industry. unibo.it This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste. Photoredox catalysis, for instance, offers a mild and sustainable way to achieve C-H functionalization of piperazines, a reaction that has traditionally been challenging. mdpi.comresearchgate.netnsf.gov Such approaches could be employed for the derivatization of the this compound core.

Flow Chemistry: Continuous flow technologies are being increasingly adopted in pharmaceutical manufacturing. They offer advantages such as improved safety, better process control, and scalability. mdpi.com The transition of synthetic methods for piperazine derivatives from batch to continuous flow processes can enhance efficiency and reduce the environmental footprint of their production.

A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been reported, offering a four-step route to these valuable building blocks. rsc.org Such streamlined synthetic pathways are essential for the cost-effective production of new drug candidates derived from this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chiral Piperazine Derivatives (Conceptual)

Conceptually, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. patsnap.com By training these models on large datasets of known bioactive molecules, including piperazine derivatives, it is possible to generate new this compound analogs with a high probability of being active against a specific target.

Predictive Modeling: Machine learning algorithms can build predictive models for various properties, such as bioactivity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govomicsonline.org These models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with drug discovery. mdpi.comacs.orgrsc.org

Synthesis Planning: AI tools are being developed to assist in planning synthetic routes for complex molecules. These tools can analyze the structure of a target derivative and propose a step-by-step synthesis plan, potentially identifying more efficient or sustainable routes than those devised by human chemists.

Chiral Chromatography Optimization: AI and ML can be used to optimize the conditions for chiral chromatography, a critical technique for separating enantiomers and ensuring the enantiomeric purity of chiral drug candidates. omicsonline.org Predictive models can help in selecting the optimal chiral stationary phase and mobile phase composition, reducing the time required for method development.

The application of these computational tools to the this compound scaffold can help to rapidly explore its therapeutic potential and identify promising drug candidates with enhanced efficacy and safety profiles. researchgate.netharvard.edu

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing (R)-1-Boc-3-isobutyl-piperazine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves Boc-protection of the piperazine ring followed by regioselective alkylation at the 3-position. For stereochemical control, chiral auxiliaries or enantioselective catalysis can be employed. Post-synthesis, chiral HPLC using columns like Chiralpak® IA/IB is recommended to verify enantiomeric purity, as demonstrated in studies on structurally similar Boc-piperazine derivatives . Intermediate characterization via H/C NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm Boc-group retention, isobutyl substitution, and piperazine ring conformation.

- GC-MS/LC-MS : For assessing purity and detecting trace byproducts (e.g., de-Boc intermediates or diastereomers) .

- FT-IR : To validate the presence of carbonyl (Boc) and C-N bonds .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For challenging separations (e.g., enantiomers), supercritical CO extraction has been shown to enhance solubility differences between stereoisomers, improving yield and purity . Recrystallization in non-polar solvents (e.g., hexane/dichloromethane) may further refine crystalline products .

Advanced Research Questions

Q. How does the solubility of this compound in supercritical CO compare to its racemic or (S)-enantiomer, and what implications does this have for industrial-scale purification?

- Methodological Answer : Experimental data on analogous Boc-piperazines show that enantiomers exhibit distinct solubility profiles in supercritical CO. For example, (S)-Boc-piperazine has 2–3× higher solubility than its racemic counterpart at 308–328 K and 9–20 MPa . This suggests that (R)-enantiomers could be selectively crystallized under optimized pressure/temperature conditions. Thermodynamic modeling (e.g., SRK equation of state) can predict phase behavior for process scaling .

Q. What metabolic pathways are anticipated for this compound in biological systems, and how can its stability be evaluated in vitro?

- Methodological Answer : Piperazine derivatives often undergo oxidative metabolism (e.g., hydroxylation) or Boc-group hydrolysis. To assess stability:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Metabolite identification : Use GC-MS with derivatization (e.g., acetylation) to detect hydroxylated or dealkylated products, as seen in studies on mCPP .

- Enzymatic inhibition : Test CYP450 isoform interactions to predict pharmacokinetic behavior .

Q. How can reaction conditions be optimized to minimize diastereomer formation during the alkylation of Boc-piperazine derivatives?

- Methodological Answer :

- Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts.

- Base selection : Bulky bases (e.g., LDA) favor steric control during alkylation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while stabilizing transition states.

- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational tools are suitable for predicting the bioactivity or interaction networks of this compound in drug discovery contexts?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina can model interactions with target proteins (e.g., GPCRs common to piperazine-based drugs).

- Network analysis : Cytoscape integrates interaction data (e.g., protein targets, metabolic pathways) to map bioactivity profiles .

- ADMET prediction : Software like SwissADME estimates absorption, distribution, and toxicity based on physicochemical properties (e.g., logP, TPSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。